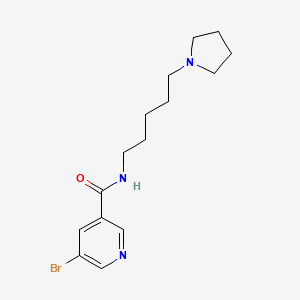
5-Bromo-N-(5-(pyrrolidin-1-YL)pentyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-(5-(pyrrolidin-1-YL)pentyl)nicotinamide is a chemical compound with the molecular formula C15H22BrN3O and a molecular weight of 340.27 g/mol . This compound is characterized by the presence of a bromine atom, a pyrrolidine ring, and a nicotinamide moiety, making it a versatile molecule for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(5-(pyrrolidin-1-YL)pentyl)nicotinamide typically involves the reaction of 5-bromonicotinic acid with 5-(pyrrolidin-1-yl)pentylamine under specific conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(5-(pyrrolidin-1-YL)pentyl)nicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .
Scientific Research Applications
5-Bromo-N-(5-(pyrrolidin-1-YL)pentyl)nicotinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(5-(pyrrolidin-1-YL)pentyl)nicotinamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and nicotinamide moiety play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(pyrrolidin-1-yl)pyridine
- 5-Bromo-1-methyl-2-(pyrrolidin-1-yl)-1H-imidazole
- 5-Bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
Uniqueness
5-Bromo-N-(5-(pyrrolidin-1-YL)pentyl)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
5-Bromo-N-(5-(pyrrolidin-1-YL)pentyl)nicotinamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of drug discovery and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C₁₃H₁₈BrN₃O
- Molecular Weight : 305.21 g/mol
The structure includes a bromine atom, a pyrrolidine ring, and a nicotinamide moiety, which are integral to its biological function.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Syk Inhibition : The compound has shown promising Syk inhibitory activity, which is crucial in regulating immune responses. Inhibition of Syk can suppress B cell activation and maturation, making it a potential candidate for treating autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus .
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. The presence of the nicotinamide moiety is associated with enhanced cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Studies
- Syk Inhibition in Autoimmune Diseases : A study demonstrated that compounds similar to this compound effectively inhibited Syk activity in vitro, leading to reduced proliferation of B cells and decreased antibody production. This suggests potential therapeutic applications in conditions characterized by excessive immune activation .
- Anticancer Efficacy : In vitro evaluations revealed that the compound exhibited significant cytotoxic effects on various cancer cell lines, with mechanisms involving apoptosis induction confirmed via flow cytometry assays. The compound's ability to induce cell cycle arrest at the G0-G1 phase further supports its potential as an anticancer agent .
Properties
Molecular Formula |
C15H22BrN3O |
|---|---|
Molecular Weight |
340.26 g/mol |
IUPAC Name |
5-bromo-N-(5-pyrrolidin-1-ylpentyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C15H22BrN3O/c16-14-10-13(11-17-12-14)15(20)18-6-2-1-3-7-19-8-4-5-9-19/h10-12H,1-9H2,(H,18,20) |
InChI Key |
ADAKUGHCCHXTFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCCCNC(=O)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















